tert-Butylbis(2,2-dimethylpropyl)phosphane
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Overview
Description
Preparation Methods
The synthesis of Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- typically involves a two-step process :
Reaction of di-tert-butylchlorophosphine with neopentyl lithium: This step forms a lithium salt of di-tert-butylneopentylphosphine.
Reaction with an acid: The lithium salt is then reacted with an acid to produce the target compound, di-tert-butylneopentylphosphine.
Chemical Reactions Analysis
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: It reacts with oxygen and other oxidants due to its strong reducing properties.
Substitution: It can participate in substitution reactions, particularly in the formation of organometallic compounds.
Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common reagents and conditions used in these reactions include palladium complexes, iridium and rhodium compounds, and various organic solvents . The major products formed from these reactions are typically organometallic compounds used in various catalytic processes .
Scientific Research Applications
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- exerts its effects primarily involves its role as a ligand in catalytic processes. It forms complexes with transition metals, facilitating various chemical reactions by stabilizing reactive intermediates and lowering activation energies . The molecular targets and pathways involved include palladium, iridium, and rhodium complexes used in cross-coupling reactions .
Comparison with Similar Compounds
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- can be compared with other similar phosphine compounds such as:
Di-tert-butylphosphine: Similar in structure but lacks the neopentyl group, making it less bulky and potentially less effective in certain catalytic applications.
Tri-tert-butylphosphine: Contains an additional tert-butyl group, which can increase steric hindrance and affect its reactivity and selectivity in catalytic processes.
Dicyclohexylphenylphosphine: Another bulky phosphine ligand, but with different steric and electronic properties due to the cyclohexyl and phenyl groups.
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)- is unique due to its specific combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications .
Properties
CAS No. |
101069-13-0 |
---|---|
Molecular Formula |
C14H31P |
Molecular Weight |
230.37 g/mol |
IUPAC Name |
tert-butyl-bis(2,2-dimethylpropyl)phosphane |
InChI |
InChI=1S/C14H31P/c1-12(2,3)10-15(14(7,8)9)11-13(4,5)6/h10-11H2,1-9H3 |
InChI Key |
DCTUDBQXXQGFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CP(CC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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